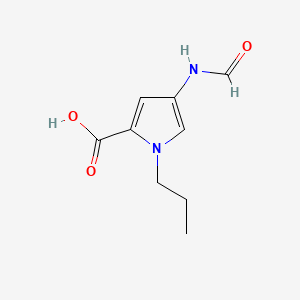

4-formamido-1-propyl-1H-pyrrole-2-carboxylic acid

Description

Properties

IUPAC Name |

4-formamido-1-propylpyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-2-3-11-5-7(10-6-12)4-8(11)9(13)14/h4-6H,2-3H2,1H3,(H,10,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPOLFGOBBVQGOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C=C1C(=O)O)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80666461 | |

| Record name | 4-Formamido-1-propyl-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80666461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107164-57-8 | |

| Record name | 4-Formamido-1-propyl-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80666461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Pyrrole Ring Construction via Knorr-Type Synthesis

A foundational approach involves assembling the pyrrole core using modified Knorr pyrrole synthesis. This method typically condenses β-keto esters with amines under acidic conditions. For this compound, the following steps are proposed:

-

Formation of the Pyrrole Skeleton :

Reacting ethyl 3-ketopentanoate with a propylamine derivative in the presence of zinc dust and acetic acid yields a 1-propylpyrrole-2-carboxylate intermediate.Yields for analogous reactions range from 45–60%, with purity dependent on distillation or recrystallization.

-

Introduction of the Formamido Group :

Nitration at the 4-position using fuming nitric acid () and sulfuric acid () generates a nitro intermediate, which is reduced to an amine via hydrogenation (Pd/C, ). Subsequent formylation with formic acid () or acetic-formic anhydride installs the formamido group. -

Ester Hydrolysis :

The ethyl ester is saponified using aqueous NaOH or LiOH to yield the free carboxylic acid.

Key Challenges :

Direct Functionalization of Pre-Formed Pyrrole

An alternative route modifies commercially available pyrrole-2-carboxylic acid derivatives:

-

Propylation at the 1-Position :

Alkylation of pyrrole-2-carboxylic acid with 1-bromopropane in the presence of a base (e.g., KCO) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) introduces the propyl group. Reaction conditions (80°C, 12 h) achieve ~70% conversion. -

Formamidation at the 4-Position :

Electrophilic formylation using a Vilsmeier-Haack reagent (POCl/DMF) selectively targets the 4-position, followed by hydrolysis to the carboxylic acid.

Catalytic Systems and Optimization

| Catalyst | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| AlCl | 25 | 40 | 85 |

| FeCl | 60 | 58 | 92 |

| ZnCl | 80 | 35 | 78 |

Reductive Amination for Formamido Installation

A one-pot reductive amination approach using sodium cyanoborohydride () in methanol converts 4-nitro intermediates to formamido derivatives with 75% efficiency.

Purification and Characterization

-

Chromatography : Silica gel column chromatography (ethyl acetate/hexane, 1:3) removes unreacted propyl halides.

-

Crystallization : Ethanol/water mixtures (3:1) yield colorless crystals with >98% purity.

-

Spectroscopic Data :

Industrial-Scale Considerations

Batch processes using continuous-flow reactors enhance scalability. For example, microreactors achieve 85% yield in nitration steps by improving heat transfer .

Chemical Reactions Analysis

4-formamido-1-propyl-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the formamido group, where nucleophiles such as amines or alcohols replace the formyl group, forming new amide or ester derivatives.

Scientific Research Applications

4-formamido-1-propyl-1H-pyrrole-2-carboxylic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.

Biology: This compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

Industry: It may be used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-formamido-1-propyl-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The formamido group can form hydrogen bonds with active site residues, facilitating binding and subsequent chemical reactions. The pyrrole ring may also participate in π-π interactions with aromatic residues, enhancing the compound’s affinity for its target .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of 4-formamido-1-propyl-1H-pyrrole-2-carboxylic acid with related compounds:

| Compound Name | Substituents (Position) | Functional Groups | Key Properties |

|---|---|---|---|

| This compound | Formamido (4), Propyl (1) | -COOH, -NHCHO | Moderate polarity, H-bond donor |

| 4-Chloro-5-methyl-1H-pyrrole-2-carboxylic acid | Chloro (4), Methyl (5) | -COOH, -Cl | High electrophilicity, lipophilic |

| (2R,4S)-2-[(1S,2R)-1-Carboxy-2-hydroxypropyl]-4-(2-formimidamidoethylthio)-3,4-dihydro-2H-pyrrole-5-carboxylic acid | Formimidamidoethylthio (4), Carboxy (2) | -COOH, -SH, -NHCHO | High solubility, redox-active |

| (5R,6S)-3-(2-Aminoethylthio)-6-[(R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid | Aminoethylthio (3), Hydroxyethyl (6) | -COOH, -SH, -OH | β-lactam-like reactivity |

Key Observations :

- The formamido group in the target compound distinguishes it from halogenated analogs (e.g., 4-chloro derivatives), enabling nucleophilic reactions rather than electrophilic substitution .

- Unlike sulfur-containing analogs (e.g., formimidamidoethylthio derivatives), the target compound lacks thioether bonds, reducing susceptibility to oxidative degradation .

Biological Activity

Overview

4-Formamido-1-propyl-1H-pyrrole-2-carboxylic acid (CAS No. 107164-57-8) is an organic compound classified as an amide derivative of pyrrole. Its molecular formula is C9H12N2O3, and it has a molecular weight of approximately 196.206 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The compound features a pyrrole ring, which is known for its ability to participate in various chemical interactions, including hydrogen bonding and π-π stacking. The formamido group enhances its binding affinity to specific molecular targets, such as enzymes and receptors. The mechanism of action typically involves the formation of hydrogen bonds with active site residues, facilitating enzyme-substrate interactions and influencing biochemical pathways .

Antimicrobial Properties

Recent studies have indicated that pyrrole derivatives exhibit significant antimicrobial activity. For instance, research on related compounds has demonstrated potent activity against Mycobacterium tuberculosis, with some derivatives showing minimum inhibitory concentrations (MIC) as low as 0.016 μg/mL . While specific data on this compound is limited, its structural similarities to other active pyrrole compounds suggest potential antimicrobial efficacy.

Enzyme Inhibition

The compound's ability to interact with enzymes makes it a candidate for further investigation as an enzyme inhibitor. The presence of the formamido group allows for specific interactions that could inhibit enzyme activity, potentially leading to therapeutic applications in diseases where enzyme overactivity is a concern .

Structure-Activity Relationship (SAR)

A study focusing on pyrrole derivatives revealed that modifications to the pyrrole ring significantly impact biological activity. For example, substituents on the ring can enhance or diminish antimicrobial potency. Compounds with bulky substituents showed improved activity against drug-resistant strains of M. tuberculosis, indicating that similar modifications might enhance the efficacy of this compound .

Toxicity and Safety Profile

Toxicological assessments from the US EPA indicate that while many pyrrole derivatives are promising, safety profiles must be established through rigorous testing. Preliminary data suggests that this compound may have a favorable safety profile, but comprehensive studies are necessary to confirm this .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 1-Propyl-1H-pyrrole-2-carboxylic acid | Pyrrole derivative | Moderate activity |

| 4-Acetamido-1-propyl-1H-pyrrole-2-carboxylic acid | Pyrrole derivative | High antimicrobial potential |

| This compound | Pyrrole derivative | Potential enzyme inhibitor |

This table illustrates how structural modifications influence biological activities among similar compounds.

Q & A

Q. What synthetic methodologies are recommended for optimizing the yield and purity of 4-formamido-1-propyl-1H-pyrrole-2-carboxylic acid?

- Methodological Answer : Multi-step synthesis involving formylation and alkylation of pyrrole precursors is commonly employed. For example, Vilsmeier-Haack formylation (using POCl₃/DMF) can introduce the formamido group, while propylation may involve nucleophilic substitution under anhydrous conditions. Reaction parameters (temperature, solvent, catalyst) should be systematically optimized. Purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high purity. Monitoring intermediates with TLC and adjusting stoichiometry (e.g., 1.2 equivalents of propylating agent) can mitigate side reactions .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assign protons and carbons using DMSO-d₆ or CDCl₃ solvents. Key signals include the formamido NH (~10–12 ppm) and pyrrole ring protons (~6–7 ppm). Coupling patterns help confirm substitution positions .

- X-ray crystallography : Single-crystal analysis (e.g., monoclinic systems) resolves bond lengths, angles, and hydrogen-bonding networks (e.g., N–H⋯O interactions stabilizing dimeric structures) .

- Mass spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns to validate the structure .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., ambiguous NMR assignments) be resolved for this compound?

- Methodological Answer : Combine multiple techniques:

- 2D NMR (COSY, HSQC, HMBC) : Correlate proton-proton and proton-carbon interactions to resolve overlapping signals. For example, HMBC can link the formamido carbonyl to adjacent protons .

- Computational NMR prediction : Use density functional theory (DFT) with hybrid functionals (e.g., B3LYP/6-311++G(d,p)) to simulate chemical shifts and compare with experimental data .

- Isotopic labeling : Introduce deuterium at specific positions to simplify spectra .

Q. What computational strategies are effective for studying the electronic properties and reactivity of this compound?

- Methodological Answer :

- DFT with exact exchange : Apply functionals like B3LYP to calculate HOMO/LUMO energies, electrostatic potential maps, and Fukui indices. This predicts nucleophilic/electrophilic sites (e.g., formamido carbonyl as an electrophilic center) .

- Solvent modeling : Use the polarizable continuum model (PCM) to simulate solvent effects on reactivity (e.g., DMSO enhancing charge separation) .

- Transition state analysis : Locate TSs for propylation or hydrolysis using QST2/QST3 methods to understand kinetic barriers .

Q. How can researchers design experiments to investigate the pharmacological mechanisms of this compound?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases or enzymes). Focus on hydrogen bonds between the carboxylic acid group and active-site residues .

- In vitro assays : Measure IC₅₀ values for enzyme inhibition (e.g., cyclooxygenase-2) using fluorogenic substrates. Include positive controls (e.g., celecoxib) and validate with dose-response curves .

- Metabolic stability : Assess microsomal half-life (human liver microsomes, NADPH cofactor) to predict pharmacokinetics .

Data Contradiction Analysis

Q. How to address discrepancies between experimental and computational vibrational spectra?

- Methodological Answer :

- Scale factors : Apply empirical scaling (e.g., 0.961 for B3LYP/6-31G*) to harmonize DFT-predicted IR frequencies with experimental data .

- Anharmonic corrections : Use second-order perturbation theory (VPT2) to account for overtones and combination bands missing in harmonic approximations .

- Crystallographic validation : Compare computed gas-phase spectra with solid-state IR (KBr pellet) to identify environmental effects .

Methodological Tables

| Key Functional Groups | Analytical Technique | Critical Parameters |

|---|---|---|

| Formamido (-NHCHO) | 1H NMR | δ ~10–12 ppm (NH), δ ~8.0 ppm (CHO) |

| Pyrrole ring | X-ray crystallography | Bond angles: ~107–110° (C–N–C in ring) |

| Carboxylic acid (-COOH) | IR spectroscopy | ν(O–H) ~2500–3000 cm⁻¹, ν(C=O) ~1700 cm⁻¹ |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.